1-(3-Chlorophenyl)propane-1-thiol
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Overview
Description
1-(3-Chlorophenyl)propane-1-thiol is an organic compound with the molecular formula C₉H₁₁ClS and a molecular weight of 186.70 g/mol It is characterized by the presence of a thiol group (-SH) attached to a propane chain, which is further substituted with a 3-chlorophenyl group
Preparation Methods
The synthesis of 1-(3-Chlorophenyl)propane-1-thiol can be achieved through several routes. One common method involves the reaction of 3-chlorobenzyl chloride with thiourea, followed by hydrolysis to yield the desired thiol . Another approach includes the use of 3-chlorophenylpropyl bromide, which undergoes nucleophilic substitution with sodium hydrosulfide to form the thiol compound . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(3-Chlorophenyl)propane-1-thiol undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiol group acts as a nucleophile.
Addition: Thiol-ene reactions, where the thiol group adds to alkenes, are also common.
Common reagents used in these reactions include iodine, hydrogen peroxide, and various alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Chlorophenyl)propane-1-thiol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)propane-1-thiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function . This interaction can affect various cellular pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
1-(3-Chlorophenyl)propane-1-thiol can be compared with other thiol-containing compounds such as propane-1,3-dithiol and ethanethiol . Unlike these compounds, this compound has a chlorophenyl group, which imparts unique chemical properties and potential biological activities . This makes it distinct in terms of reactivity and applications.
Similar Compounds
Propane-1,3-dithiol: A compound with two thiol groups, used in organic synthesis.
Ethanethiol: A simple thiol used as a warning agent in natural gas.
Properties
Molecular Formula |
C9H11ClS |
---|---|
Molecular Weight |
186.70 g/mol |
IUPAC Name |
1-(3-chlorophenyl)propane-1-thiol |
InChI |
InChI=1S/C9H11ClS/c1-2-9(11)7-4-3-5-8(10)6-7/h3-6,9,11H,2H2,1H3 |
InChI Key |
XUZCUYAWSRPOFX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC(=CC=C1)Cl)S |
Origin of Product |
United States |
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